O-Bis(2-aminoethoxy)benzene
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Overview
Description
O-Bis(2-aminoethoxy)benzene, also known as 1,2-Bis(2-aminoethoxy)benzene, is an organic compound with the molecular formula C10H16N2O2 and a molecular weight of 196.25 g/mol . This compound is characterized by the presence of two aminoethoxy groups attached to a benzene ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Bis(2-aminoethoxy)benzene typically involves the reaction of 1,2-dihydroxybenzene with 2-chloroethylamine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl groups of 1,2-dihydroxybenzene are replaced by aminoethoxy groups . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
O-Bis(2-aminoethoxy)benzene undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aminoethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield nitro derivatives, while reduction can produce primary or secondary amines .
Scientific Research Applications
O-Bis(2-aminoethoxy)benzene has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug delivery systems.
Industry: This compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of O-Bis(2-aminoethoxy)benzene involves its interaction with various molecular targets and pathways. The aminoethoxy groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. Additionally, the compound can act as a chelating agent, binding to metal ions and modulating their activity in biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(2-aminoethoxy)ethane: Similar in structure but with an ethane backbone instead of a benzene ring.
1,2-Bis(2-aminoethoxy)propane: Contains a propane backbone, offering different steric and electronic properties.
1,2-Bis(2-aminoethoxy)butane: Features a butane backbone, providing further variations in reactivity and applications.
Uniqueness
O-Bis(2-aminoethoxy)benzene is unique due to its benzene ring, which imparts aromaticity and enhances its stability and reactivity compared to its aliphatic counterparts. This aromatic nature allows for additional interactions and applications in various fields, making it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[2-(2-aminoethoxy)phenoxy]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c11-5-7-13-9-3-1-2-4-10(9)14-8-6-12/h1-4H,5-8,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMAWLSAOFCZZJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCN)OCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60366033 |
Source
|
Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42988-85-2 |
Source
|
Record name | 2,2'-[1,2-Phenylenebis(oxy)]di(ethan-1-amine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60366033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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